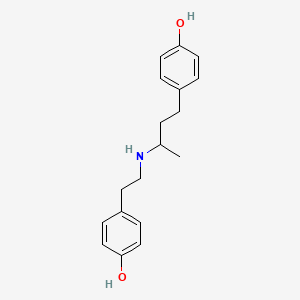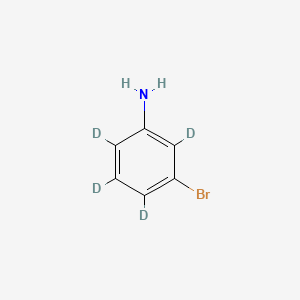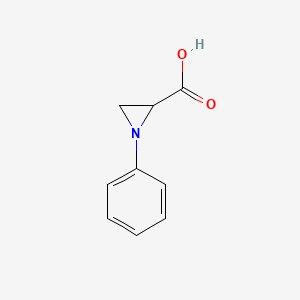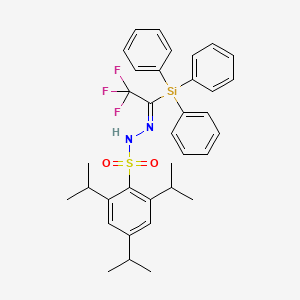
2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine typically involves the reaction of 2-aminothiophenol with appropriate alkylating agents. One common method is the reaction of 2-aminothiophenol with 7-methylbenzyl chloride under basic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor.
Benzo[d]thiazol-2-yl derivatives: These compounds have diverse biological activities, including anti-inflammatory and anti-proliferative properties.
Uniqueness
2-(7-Methyl-1,3-benzothiazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as a monoamine oxidase inhibitor and its anti-inflammatory properties make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
157763-36-5 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.307 |
Nom IUPAC |
2-(7-methyl-1,3-benzothiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-7-5-4-6-8-9(7)14-10(13-8)11(2,3)12/h4-6H,12H2,1-3H3 |
Clé InChI |
QWUUKUCSYMADSI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)N |
Synonymes |
2-Benzothiazolemethanamine,alpha,alpha,7-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)
![2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588565.png)

![2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588568.png)


![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)



